molecular formula C19H21NO4 B557368 Fmoc-Threoninol CAS No. 176380-53-3

Fmoc-Threoninol

Cat. No. B557368
M. Wt: 327.4 g/mol
InChI Key: YOKDHMTZJSRRIQ-KZULUSFZSA-N
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Description

Fmoc-Threoninol is a conjugate of L-threoninol with a protecting group, Fmoc . It is synthesized by the solid-phase method on an activated resin and then cleaved from the resin to give the desired product . It is commonly used as an amino acid building block in peptide synthesis .


Synthesis Analysis

The synthesis method of Fmoc-Threoninol involves several steps :

  • N- (9-fluorenylmethoxycarbonyloxy)succinimide is added to the H-thr (tbu)-ol to obtain the Fmoc-O-tert-butyl -L-threoninol .

Molecular Structure Analysis

The molecular structure of Fmoc-Threoninol is C19H21NO4 .

Scientific Research Applications

  • Synthesis of Octreotide Conjugates for Tumor Targeting : Fmoc-Threoninol was utilized in the synthesis of octreotide and its analogues for use as tumor-targeted radiopharmaceuticals. This approach provided a rapid and efficient method for large-scale synthesis of octreotide and its analogues, including radiotherapy octreotides and cellular markers (Hsieh et al., 1999).

  • Facile Solid Phase Synthesis of Octreotide Analogs : A novel procedure using Fmoc-Threoninol for synthesizing octreotide analogs was developed. This procedure simplified the synthesis process and improved yields (Wu et al., 1998).

  • Synthesis of Glycosylated Peptide Thioester : Fmoc-Threoninol was used in synthesizing a Fmoc-threonine unit carrying core 1 O-linked sugar. This was applied in the synthesis of glycosylated peptide thioester, demonstrating its utility in peptide synthesis (Asahina et al., 2015).

  • Solid Phase Synthesis of Carbonylated Peptides : Fmoc-Threoninol was key in the solid-phase synthesis of peptides containing an oxidized threonine moiety. This method allowed the synthesis of peptides related to oxidative stress and disease processes (Waliczek et al., 2015).

  • Synthesis of Phosphorylated Peptides : Fmoc-Threoninol derivatives were used for the synthesis of phosphoserine- or phosphothreonine-containing peptides, employing a pre-phosphorylation strategy in peptide synthesis (Wakamiya et al., 1996).

  • Fabrication of Functional Materials with Fmoc-modified Amino Acids : Fmoc-Threoninol, as part of Fmoc-modified amino acids, has been used in the self-organization of functional molecules for various applications, including cell cultivation, drug delivery, and therapeutic uses (Tao et al., 2016).

  • Synthesis of Peptide Prodrugs Containing Phosphothreonine : Fmoc-Threoninol was used in the synthesis of N-Fmoc-phosphothreonine for the preparation of peptide prodrugs. This methodology facilitated the synthesis of phosphothreonine-containing polypeptides with bioreversible prodrug protection (Qian et al., 2014).

  • Synthesis of Fmoc-N-methyl Serine and Threonine : An improved method for the synthesis of Fmoc-N-methyl serine and threonine was developed, highlighting the versatility of Fmoc-Threoninol in peptide synthesis (Bahekar et al., 2007).

  • Enzyme-catalyzed Self-assembly of Peptide Nanostructures : Fmoc-Threoninol was involved in enzyme-catalyzed reactions to control molecular self-assembly, forming peptide nanotubes and hydrogels. This process was significant in material science and nanotechnology applications (Das et al., 2008).

  • Preparation of N-Fmoc-O-Trt-hydroxyamino Acids for Peptide Synthesis : Fmoc-Threoninol derivatives were prepared for peptide synthesis, demonstrating its utility in solid-phase peptide synthesis (Barlos et al., 1991).

Safety And Hazards

Safety measures for handling Fmoc-Threoninol include ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, the development of peptide drugs has become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKDHMTZJSRRIQ-KZULUSFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427237
Record name Fmoc-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Threoninol

CAS RN

176380-53-3
Record name Fmoc-Threoninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
YT Wu, HP Hsieh, CY Wu, HM Yu, ST Chen, KT Wang - Tetrahedron letters, 1998 - Elsevier
… Fmoc-threoninol reacted with p-carboxybenzaldehyde to form Fmocthreoninol p-carboxybenzacetal in 95% yield. The Fmoc-threoninol pcarboxybenzacetal was coupled to an amine-…
Number of citations: 22 www.sciencedirect.com
YT Wu, HP Hsieh, ST Chen… - Journal of the Chinese …, 1999 - Wiley Online Library
… as octreotide conjugates, fragment of gramicidin, and fragment of Trichorzianines in high yield using dihydropyran‐2‐carboxylic acid as a bifunctional linker to anchor Fmoc‐threoninol(…
Number of citations: 4 onlinelibrary.wiley.com
HP Hsieh, YT Wu, ST Chen, KT Wang - Bioorganic & medicinal chemistry, 1999 - Elsevier
… Fmoc-threoninol to solid phase resins. The reaction of the two hydroxyl groups of Fmoc-threoninol with … –Stark apparatus to form Fmoc-threoninol p-carboxybenzacetal in 91% yield. The …
Number of citations: 44 www.sciencedirect.com
LZ Yan, JP Mayer - The Journal of Organic Chemistry, 2003 - ACS Publications
… Additionally, a creative solution was provided by the Novartis group, which involved the use of a cyclic acetal linkage between Fmoc-threoninol and a 4-formylphenoxy resin in a solid-…
Number of citations: 38 pubs.acs.org
HP Hsieh, YT Wu, ST Chen, KT Wang - … LETTERS 39 (13), 1783 …, 1998 - ir.sinica.edu.tw
Issue Date: 1998-03-01 Relation: TETRAHEDRON LETTERS 39 (13), 1783-1784 URI: http://ir. sinica. edu. tw/handle/201000000A/25052 ISSN: http://gateway. isiknowledge. com/…
Number of citations: 0 ir.sinica.edu.tw
G Sabatino, I Guryanov, A Rombecchi… - Expert Opinion on …, 2016 - Taylor & Francis
… This involves the synthesis in solution of an acid-labile linker, based on cyclic acetal formation between the two hydroxyl groups of Fmoc-threoninol and p-formyl-phenoxyacetic acid. …
Number of citations: 10 www.tandfonline.com
FJ Ferrer‐Gago, LQ Koh… - Chemistry–A European …, 2020 - Wiley Online Library
Peptide alcohols are clinically important compounds that are underexplored in structure–activity relationship (SAR) studies in drug discovery. One reason for this underutilization is that …
I Virgolini, T Traub, C Novotny, M Leimer… - Current …, 2002 - ingentaconnect.com
… 1,3-diols, like FMOC– threoninol, can be transformed into benzyliden acetals, eg with 4-carboxy-3-methoxy-benzaldehyde, or 4-formyl-2methoxy-phenoxy-acetic acid. This new building …
Number of citations: 144 www.ingentaconnect.com
P Zhao, ZJ Yang, LR Zhang, LH Zhang - Tetrahedron Letters, 2008 - Elsevier
… It was reported that Fmoc-threoninol(tBu) reacted with 2-Cl–trityl resin, giving an initial loading of 1.39 mmol/g with the production of a substitution level of 0.15 mmol/g after 22 h and …
Number of citations: 5 www.sciencedirect.com
FJ Ferrer‐Gago, LQ Koh - ChemPlusChem, 2020 - Wiley Online Library
… Since Fmoc-threoninol carbozalbenzalacetal, which is required for octreotide synthesis, is commercially available, the limiting factor is the development of better synthesis methods for …

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